molecular formula C9H9N3O2 B1457484 3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline CAS No. 1538156-84-1

3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline

Cat. No. B1457484
CAS RN: 1538156-84-1
M. Wt: 191.19 g/mol
InChI Key: AXHNYLIUVZLAOE-UHFFFAOYSA-N
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Description

“3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline” is a chemical compound with the molecular formula C9H9N3O2 . It has a molecular weight of 191.19 . The compound is part of the 1,2,4-oxadiazole family, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . The InChI code for “3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline” is 1S/C9H9N3O2/c1-13-9-11-8(12-14-9)6-3-2-4-7(10)5-6/h2-5H,10H2,1H3 .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Physical And Chemical Properties Analysis

The physical form of “3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline” is solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis, Characterization, and Biological Activities

A study focused on synthesizing a series of compounds related to 3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline by multistep reaction schemes, targeting novel biologically active compounds. These compounds were evaluated for their antidiabetic, anti-inflammatory, and anticancer activities, showcasing the broad potential of oxadiazole derivatives in therapeutic applications (S. Kavitha et al., 2016).

Antimicrobial and Anticancer Potentials

Antimicrobial Activity and DFT Studies

Another study synthesized and assessed the antimicrobial activities of derivatives, highlighting moderate to good activities against various bacterial and fungal strains. This research underscores the utility of these compounds in developing new antimicrobial agents (S. Kavitha et al., 2016).

Antiproliferative Agents

Research into N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogs, related to 3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline, highlighted their synthesis and antiproliferative activity against various cancer cell lines. This study emphasizes the potential of oxadiazole derivatives in cancer therapy (Mohamed Jawed Ahsan et al., 2018).

Material Science Applications

Gas Chromatography and Liquid Crystals

A unique application in materials science involved the synthesis of a nematic liquid crystal containing oxadiazole, used as a stationary phase in gas chromatography to separate isomers. This study showcases the versatility of oxadiazole derivatives beyond biological applications, extending into analytical chemistry (N. Bouzar et al., 2016).

Organic Synthesis and Chemical Properties

Synthesis and Characterization of Novel Derivatives

Research aimed at synthesizing and characterizing novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, starting from compounds related to 3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline, demonstrates the compound's role as a precursor in creating complex molecules with potential antitumor activities (Catalin V. Maftei et al., 2013).

properties

IUPAC Name

3-(5-methoxy-1,2,4-oxadiazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-13-9-11-8(12-14-9)6-3-2-4-7(10)5-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHNYLIUVZLAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NO1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline
Reactant of Route 2
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline
Reactant of Route 3
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3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline
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3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline
Reactant of Route 5
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline
Reactant of Route 6
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline

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